1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione
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Overview
Description
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H12N2O2. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione can be compared with other similar compounds such as:
1-(1-Methyl-1h-pyrazol-4-yl)butane-1,3-dione: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and binding properties.
1-(1-Ethyl-1h-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: The presence of trifluoromethyl groups can significantly alter its chemical and physical properties, making it more hydrophobic and potentially more reactive in certain conditions.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-6-8(5-10-11)9(13)4-7(2)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
WOWZZRREIIOIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC(=O)C |
Origin of Product |
United States |
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